(Z)-6-hydroxy-4-methyl-7-(morpholinomethyl)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one
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Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure.
Synthesis Analysis
This involves a detailed step-by-step process of how the compound can be synthesized from its constituent elements or from other compounds.Molecular Structure Analysis
This involves a detailed description of the arrangement of atoms in the molecule of the compound, including bond lengths and angles.Chemical Reactions Analysis
This involves a description of the chemical reactions that the compound can undergo, including the reactants and products of these reactions.Physical And Chemical Properties Analysis
This involves a description of the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as reactivity and stability).Scientific Research Applications
Vasorelaxant Properties
The compound (Z)-6-hydroxy-4-methyl-7-(morpholinomethyl)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one is part of a class of compounds that has been studied for vasorelaxant properties. For instance, benzofuran-morpholinomethyl-pyrazoline hybrids exhibited significant vasodilation properties in isolated thoracic aortic rings of rats. A quantitative structure-activity relationship study correlated the observed vasorelaxant activities of these compounds with their physicochemical parameters, including solubility and structure connectivity (Hassan et al., 2014).
Antitumor and Antimicrobial Activities
Compounds structurally related to (Z)-6-hydroxy-4-methyl-7-(morpholinomethyl)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one have been isolated from marine endophytic fungi and have shown moderate antitumor and antimicrobial activities (Xia et al., 2011).
Neuroprotective Activities
Aurones derived from Sophora japonica, structurally similar to the compound , have been studied for their neuroprotective activities against 6-OHDA-induced cell death in SH-SY5Y cells. Compounds in this class showed significant neuroprotective activities, suggesting potential applications in neurodegenerative disease treatment (Ma et al., 2019).
DNA Topoisomerases Inhibitory Activities
Benzofurans like 1-furan-2-yl-2-(4-hydroxyphenyl)-ethanone have shown potent inhibitory activity against DNA topoisomerases I and II, which could have implications in the development of anticancer agents (Lee et al., 2007).
Hepatoprotective and Antioxidant Activities
Arylbenzofurans and flavonoids isolated from the twigs of Morus mesozygia have demonstrated significant hepatoprotective and antioxidant activities. Compounds in this class, like moracin KM, LM, and SC, showed these bioactivities, suggesting their potential in managing oxidative stress-related conditions (Kapche et al., 2011).
Safety And Hazards
This involves a description of the potential hazards associated with the compound, including its toxicity and any precautions that should be taken when handling it.
Future Directions
This involves a discussion of potential future research directions involving the compound, such as potential applications or areas of study.
properties
IUPAC Name |
(2Z)-6-hydroxy-4-methyl-7-(morpholin-4-ylmethyl)-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO7/c1-14-11-17(26)16(13-25-7-9-31-10-8-25)23-20(14)21(27)19(32-23)12-15-5-6-18(28-2)24(30-4)22(15)29-3/h5-6,11-12,26H,7-10,13H2,1-4H3/b19-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFISMJYISOAYAC-UNOMPAQXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=O)C(=CC3=C(C(=C(C=C3)OC)OC)OC)O2)CN4CCOCC4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C2=C1C(=O)/C(=C/C3=C(C(=C(C=C3)OC)OC)OC)/O2)CN4CCOCC4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-6-hydroxy-4-methyl-7-(morpholinomethyl)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one |
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